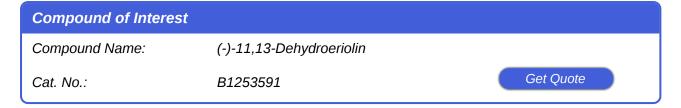


The Impact of (-)-11,13-Dehydroeriolin on Cellular Signaling: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

(-)-11,13-Dehydroeriolin, a sesquiterpene lactone isolated from the plant Carpesium abrotanoides L., has demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines. Emerging research indicates that its mechanism of action involves the modulation of key cell signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy. This technical guide provides a comprehensive analysis of the current understanding of how (-)-11,13-Dehydroeriolin impacts these fundamental cellular processes.

Data Presentation: Cytotoxic Activity

(-)-11,13-Dehydroeriolin and related compounds from Carpesium abrotanoides L. have shown potent cytotoxic effects across a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.



Cell Line	Cancer Type	Compound	IC50 (μM)	Reference
A549	Lung Carcinoma	Compound 6	2.73 - 7.21	[1]
HepG2	Hepatocellular Carcinoma	Compound 6	2.73 - 7.21	[1]
HCT116	Colorectal Carcinoma	Compound 6	2.73 - 7.21	[1]
MDA-MB-231	Breast Adenocarcinoma	Compound 6	2.73 - 7.21	[1]
CNE2	Nasopharyngeal Carcinoma	Compound 6*	2.73 - 7.21	[1]

^{*}Note: The primary research article by Yang et al. (2021) identifies compound 6 as the most active, with **(-)-11,13-Dehydroeriolin** being another active sesquiterpene lactone from the same plant exhibiting similar activities.

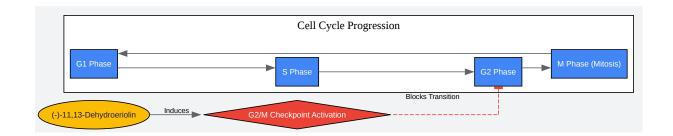
Core Mechanisms of Action

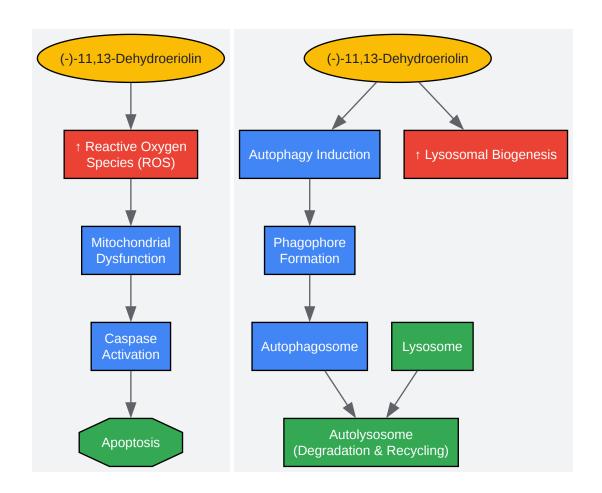
Research suggests that **(-)-11,13-Dehydroeriolin** exerts its anticancer effects through three primary mechanisms: induction of G2/M cell cycle arrest, triggering of apoptosis, and activation of protective autophagy.

Cell Cycle Arrest at G2/M Phase

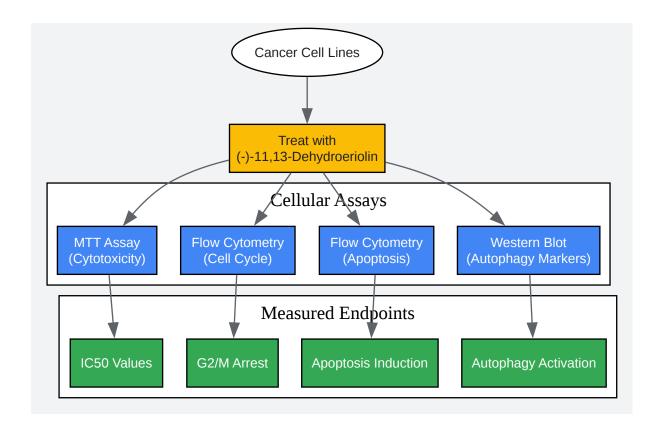
(-)-11,13-Dehydroeriolin has been shown to induce cell cycle arrest at the G2/M transition phase in a dose-dependent manner[1]. This prevents cancer cells from proceeding into mitosis, thereby inhibiting their proliferation. The accumulation of cells in the G2/M phase is a common mechanism for many anticancer agents.











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References

- 1. Sesquiterpene lactones from Carpesium abrotanoides L. and their activity in inducing protective autophagy PubMed [pubmed.ncbi.nlm.nih.gov]
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